4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol
CAS No.: 306953-58-2
Cat. No.: VC3215887
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306953-58-2 |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol |
| Standard InChI | InChI=1S/C17H19N3O2/c21-16-7-6-14(17(22)12-16)13-18-20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12-13,21-22H,8-11H2/b18-13+ |
| Standard InChI Key | YWMXWXLJJAEYIR-QGOAFFKASA-N |
| Isomeric SMILES | C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=C(C=C3)O)O |
| SMILES | C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=C(C=C3)O)O |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=C(C=C3)O)O |
Introduction
Classification
4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol is classified as a Schiff base, a category of compounds formed through the condensation reaction between primary amines and carbonyl compounds (typically aldehydes or ketones). Schiff bases are characterized by the presence of a C=N double bond, often referred to as an imine or azomethine group. This particular compound contains both aromatic and heterocyclic structural elements, making it a complex organic molecule with potential for diverse chemical interactions .
Structural Characteristics
Chemical Bonding and Functional Groups
The molecular structure of 4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol is characterized by several key functional groups that determine its chemical behavior and potential applications. The compound's InChI notation (InChI=1S/C17H19N3O2/c21-16-7-6-14(17(22)12-16)13-18-20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12-13,21-22H,8-11H2/b18-13+) provides a standardized representation of its structure .
The compound features:
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A 1,3-benzenediol (resorcinol) moiety with two hydroxyl groups at positions 1 and 3
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An imino (C=N) linkage that connects the benzenediol to the piperazine ring
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A piperazine ring (six-membered heterocycle with two nitrogen atoms)
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A phenyl group attached to one of the piperazine nitrogen atoms
The presence of hydroxyl groups enables hydrogen bonding capabilities, while the imino group can participate in coordination with metal ions, making this compound potentially useful in coordination chemistry.
Structural Conformation
The compound exhibits an E-configuration (trans) at the C=N double bond, as indicated by the stereochemical descriptor in its IUPAC name and InChI representation (specifically the "/b18-13+" portion) . This configuration is important for understanding its three-dimensional structure and potential interactions in biological systems or coordination complexes.
The PubChem database records indicate that multiple 3D conformers of this molecule have been computed, suggesting conformational flexibility particularly in the piperazine ring, which can adopt different chair conformations . This flexibility may influence the compound's ability to interact with biological targets or serve as a ligand in coordination chemistry.
Synthesis and Preparation Methods
Common Synthetic Routes
The synthesis of 4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol typically follows established protocols for Schiff base formation. The general synthetic approach involves a condensation reaction between a primary amine (in this case, a derivative of 4-phenylpiperazine) and an appropriate aldehyde (likely 2,4-dihydroxybenzaldehyde).
The reaction can be represented as:
4-Phenylpiperazine + 2,4-Dihydroxybenzaldehyde → 4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol + H2O
This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N bond characteristic of Schiff bases.
Chemical and Biological Properties
Chemical Reactivity
The reactivity of 4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol is primarily determined by its functional groups. Key aspects of its chemical behavior include:
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The hydroxyl groups on the benzenediol moiety can participate in hydrogen bonding and act as weak acids in appropriate conditions.
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The imino (C=N) group is susceptible to hydrolysis in acidic conditions, potentially reverting to the original aldehyde and amine components.
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The imino group can also coordinate with metal ions, making this compound a potential ligand for forming metal complexes.
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The piperazine ring contains basic nitrogen atoms that can participate in acid-base reactions.
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The phenyl rings provide sites for electrophilic aromatic substitution reactions.
These reactive properties make the compound versatile for various chemical transformations and applications in synthetic chemistry.
Applications and Research Significance
Research Directions
Potential areas for further research involving this compound include:
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Biological Activity Screening: Testing for specific antimicrobial, antioxidant, or other biological activities against relevant targets.
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Metal Complex Formation: Investigation of its ability to form complexes with various metal ions and the properties of the resulting coordination compounds.
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Structure-Activity Relationship Studies: Synthesis of structural analogs to determine which structural features are essential for specific activities.
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Medicinal Chemistry Applications: Given the presence of bioactive structural elements (piperazine, Schiff base), exploration of potential pharmaceutical applications.
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Material Science Applications: Investigation of potential uses in specialized materials, sensors, or catalytic systems.
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